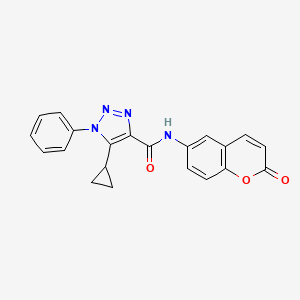

5-cyclopropyl-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-cyclopropyl-N-(2-oxochromen-6-yl)-1-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O3/c26-18-11-8-14-12-15(9-10-17(14)28-18)22-21(27)19-20(13-6-7-13)25(24-23-19)16-4-2-1-3-5-16/h1-5,8-13H,6-7H2,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKIOHWDHVGPGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(N=NN2C3=CC=CC=C3)C(=O)NC4=CC5=C(C=C4)OC(=O)C=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the triazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Attachment of the chromenyl group: This step might involve a coupling reaction, such as a Suzuki or Heck coupling, to attach the chromenyl moiety to the triazole ring.

Introduction of the cyclopropyl group: This can be done through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagent.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of automated synthesizers and high-throughput screening methods to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl or chromenyl moieties.

Reduction: Reduction reactions might target the carbonyl groups present in the structure.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Structural Representation

| Notation Type | Representation |

|---|---|

| InChI | InChI=1S/C19H19N3O5/c1-9... |

| InChI Key | TXOZBPOYMPPGNS-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NC3=NN=C(S3)C4CC4 |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Preliminary studies have shown:

- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 32 µg/mL.

- Escherichia coli : MIC of 64 µg/mL.

These findings suggest that the compound may disrupt bacterial cell wall synthesis, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

In vitro studies have demonstrated the compound's potential as an anticancer agent:

- Cell Line : MCF-7 (human breast cancer cells).

- Findings : The compound induced apoptosis with an IC50 value of 15 µM after 48 hours of treatment. This effect is likely mediated through the activation of caspases and modulation of Bcl-2 family proteins.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation:

- Model Used : LPS-stimulated macrophages.

- Results : Treatment resulted in a reduction of TNF-alpha and IL-6 levels by approximately 50% compared to controls. This suggests potential for therapeutic use in inflammatory diseases.

Study on Antimicrobial Activity (2024)

Objective : Assess efficacy against Gram-positive and Gram-negative bacteria.

Findings : Significant inhibitory effects were observed against Staphylococcus aureus and Escherichia coli.

Anticancer Activity Evaluation (2023)

Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).

Findings : The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM.

Inflammation Model Study (2025)

Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.

Findings : Treatment reduced TNF-alpha and IL-6 levels by about 50%.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological activity. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key analogs identified in the evidence include:

a) 5-cyclopropyl-N-(2-ethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide (D731-0535)

- Molecular Formula : C₂₀H₂₀N₄O₂

- Molecular Weight : 348.4 g/mol

- Substituents : 2-ethoxyphenyl (amide group), cyclopropyl (position 5), phenyl (position 1).

- Key Properties: logP: 4.2569 (high lipophilicity) Hydrogen bond donors/acceptors: 1/5 Polar surface area: 55.966 Ų .

b) 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

- Molecular Formula : C₁₈H₂₁N₅O₂

- Molecular Weight : 347.4 g/mol (estimated)

- Substituents : 2-hydroxyethyl (amide group), 4-methylphenyl (position 1).

- Key Properties :

c) Target Compound: 5-cyclopropyl-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

- Hypothesized Properties: Increased polarity compared to D731-0535 due to the coumarin moiety (2-oxo group). Enhanced hydrogen-bonding capacity (amide and ketone groups) likely to reduce logP relative to D731-0533. Potential bioactivity in cancer or antimicrobial therapies, inferred from coumarin’s known roles .

Key Observations :

- The hydroxyethyl substituent in the analog from introduces additional hydrogen-bonding capacity, improving solubility and interaction with biological targets (e.g., enzymes or receptors) .

- The coumarin moiety in the target compound may enhance binding to proteins (e.g., kinases or DNA topoisomerases) due to its planar aromatic system and hydrogen-bonding groups .

Biological Activity

5-Cyclopropyl-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties based on recent studies.

The compound has the following chemical characteristics:

- Molecular Formula : C19H19N3O4

- Molecular Weight : 341.37 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential in different therapeutic areas.

Anticancer Activity

Recent research has demonstrated that derivatives of triazole compounds exhibit notable anticancer properties. For instance:

- In a study examining several triazole derivatives, it was found that certain compounds displayed significant antiproliferative activity against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) with IC50 values ranging from 1.1 to 4.24 µM .

- The mechanism of action appears to involve the inhibition of thymidylate synthase, a critical enzyme in DNA synthesis, which is essential for cancer cell proliferation.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

- In vitro studies indicated that triazole derivatives possess activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

- The antimicrobial efficacy was attributed to the ability of these compounds to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, the compound's potential extends to:

- Anti-inflammatory : Some derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

- Antioxidant : Studies suggest that certain triazole compounds can scavenge free radicals, contributing to their protective effects against oxidative stress .

Case Studies

Several case studies have explored the biological activities of related triazole compounds:

- Study on Anticancer Efficacy :

- Antimicrobial Screening :

Data Tables

Q & A

Q. What synthetic routes are recommended for 5-cyclopropyl-N-(2-oxo-2H-chromen-6-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide, and how are yields optimized?

The synthesis typically involves multi-step reactions, including cyclopropane ring formation, triazole coupling, and carboxamide condensation. Key steps include:

- Cyclopropane introduction : Use cyclopropanation reagents like trimethylsulfoxonium iodide under basic conditions.

- Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective 1,2,3-triazole synthesis.

- Carboxamide coupling : Amide bond formation via EDC/HOBt-mediated coupling between the triazole-carboxylic acid and the chromen-6-amine derivative. Optimization involves pH control (6.5–7.5), temperature modulation (60–80°C for CuAAC), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm cyclopropane protons (δ 0.5–1.5 ppm), triazole carbons (δ 140–150 ppm), and chromen-2-one carbonyl (δ 160–165 ppm).

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.

- HPLC-PDA : Purity assessment (>95%) using C18 columns and acetonitrile/water mobile phases.

- X-ray crystallography (if crystalline): Resolve stereochemical ambiguities .

Q. What preliminary biological assays are used to evaluate its bioactivity?

- Anticancer screening : MTT assays against cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination.

- Antimicrobial testing : Broth microdilution for MIC values against Gram-positive/negative bacteria.

- Enzyme inhibition : Fluorometric assays for kinases or proteases (e.g., EGFR, COX-2). Positive controls (e.g., doxorubicin for anticancer assays) and solvent controls (DMSO ≤0.1%) are critical .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reactivity?

- Reaction path search : Use density functional theory (DFT) to model transition states and identify low-energy pathways (e.g., Gaussian 16 with B3LYP/6-31G* basis set).

- Solvent effects : COSMO-RS simulations to predict solvation energies and select optimal solvents (e.g., DMF vs. THF).

- Catalyst design : Molecular docking (AutoDock Vina) to screen ligands for CuAAC regioselectivity. Computational workflows are validated against experimental yields to refine models .

Q. How should researchers resolve contradictions in bioactivity data across studies?

- Meta-analysis : Pool data from multiple assays (e.g., IC₅₀ values) using fixed/random-effects models to account for variability.

- Structure-activity relationship (SAR) : Compare analogs (e.g., substituent effects on cyclopropane) to isolate key pharmacophores.

- Assay standardization : Validate protocols via inter-laboratory reproducibility studies (e.g., OECD guidelines). Contradictions often arise from differences in cell lines, solvent stability, or assay endpoints .

Q. What strategies improve the compound’s pharmacokinetic profile for therapeutic applications?

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility.

- Lipinski’s Rule compliance : Adjust logP (aim for 2–3) via substituent modifications (e.g., replacing phenyl with pyridyl).

- Metabolic stability : Microsomal assays (human liver microsomes) to identify CYP450-mediated degradation hotspots. In silico tools (SwissADME) guide structural tweaks while retaining bioactivity .

Q. How can reaction engineering address scalability challenges in synthesis?

- Flow chemistry : Continuous reactors for exothermic steps (e.g., cyclopropanation) to improve heat dissipation.

- Membrane separation : Nanofiltration to recover catalysts (e.g., CuI) and reduce waste.

- DoE (Design of Experiments) : Taguchi or Box-Behnken designs to optimize variables (temperature, stoichiometry) with minimal runs. Pilot-scale trials (1–5 kg batches) validate reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.